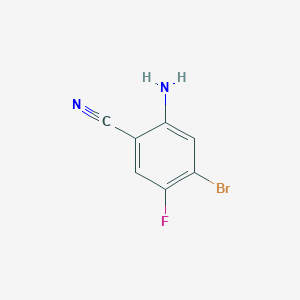
2-氨基-4-溴-5-氟苯甲腈
描述
2-Amino-4-bromo-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
科学研究应用
2-Amino-4-bromo-5-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
安全和危害
The safety information for 2-Amino-4-bromo-5-fluorobenzonitrile indicates that it is necessary to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
It is known that bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .
Mode of Action
2-Amino-4-bromo-5-fluorobenzonitrile interacts with its targets through a process of selective substitution reactions. The bromide and fluoride substituents on the compound display different reactivities, which enables these selective substitution reactions .
Biochemical Pathways
The compound’s selective substitution reactions suggest that it may influence various biochemical pathways depending on the specific targets it interacts with .
Result of Action
Given its selective substitution reactions, it can be inferred that the compound may induce changes at the molecular and cellular levels depending on the specific targets it interacts with .
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.
生化分析
Biochemical Properties
2-Amino-4-bromo-5-fluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The bromine and fluorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards target proteins. For instance, 2-Amino-4-bromo-5-fluorobenzonitrile has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity .
Cellular Effects
The effects of 2-Amino-4-bromo-5-fluorobenzonitrile on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. It has been observed to alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, 2-Amino-4-bromo-5-fluorobenzonitrile can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 2-Amino-4-bromo-5-fluorobenzonitrile exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can involve hydrogen bonds, halogen bonds, and hydrophobic interactions. The compound can also modulate gene expression by binding to DNA or interacting with transcription factors. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-bromo-5-fluorobenzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-4-bromo-5-fluorobenzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Amino-4-bromo-5-fluorobenzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage level triggers significant biological responses .
Metabolic Pathways
2-Amino-4-bromo-5-fluorobenzonitrile is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound can also influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 2-Amino-4-bromo-5-fluorobenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and biological activity .
Subcellular Localization
The subcellular localization of 2-Amino-4-bromo-5-fluorobenzonitrile is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of benzonitrile derivatives. For example, 2,5-difluorobenzonitrile can be used as a starting material, which undergoes bromination to introduce the bromo group at the 4-position. The amino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 2-Amino-4-bromo-5-fluorobenzonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Amino-4-bromo-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Reduction and Oxidation: The amino group can be involved in reduction and oxidation reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-fluorobenzonitrile
- 4-Bromo-2-fluorobenzonitrile
- 2-Amino-5-fluorobenzonitrile
Uniqueness
2-Amino-4-bromo-5-fluorobenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both bromo and fluoro groups allows for selective substitution reactions, while the amino group enhances its potential for forming hydrogen bonds and other interactions in biological systems.
属性
IUPAC Name |
2-amino-4-bromo-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRIILMGUNADTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


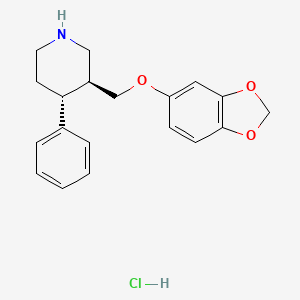
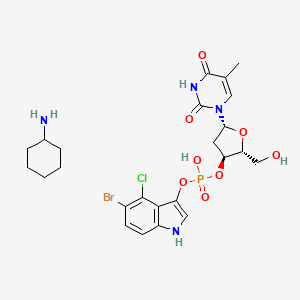
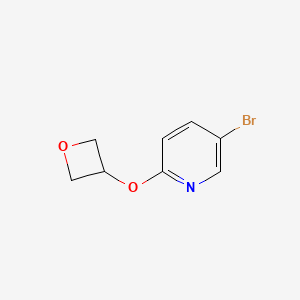
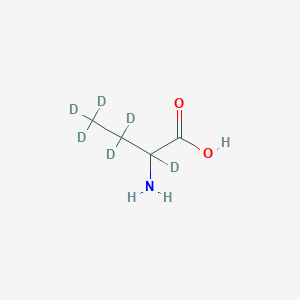
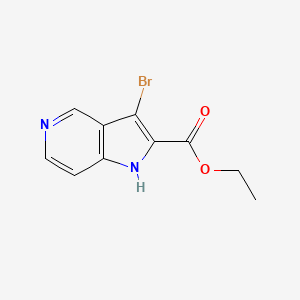

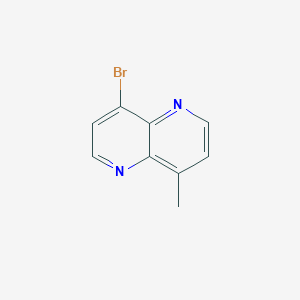

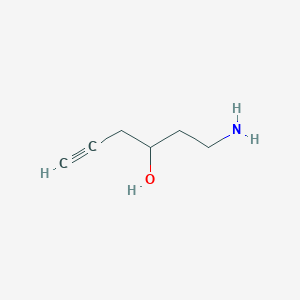
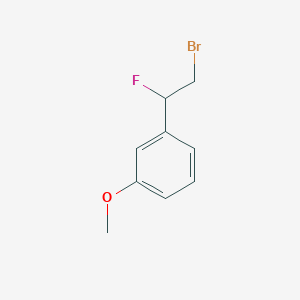
![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)

